molecular formula C11H10O3S B1332417 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid CAS No. 24090-38-8

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Cat. No. B1332417
CAS RN: 24090-38-8
M. Wt: 222.26 g/mol
InChI Key: ADIPPCCQUCTDJD-UHFFFAOYSA-N
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Description

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (TFP) is a small molecule that has been studied for its potential applications in various areas of scientific research. It is a derivative of propionic acid, and is found naturally in some plant species. TFP has been studied for its potential use in various areas of scientific research, such as biochemistry, physiology, and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Geminally Activated Nitro Dienes : 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid derivatives are utilized in synthesizing geminally activated nitro dienes, which are confirmed by NMR and IR spectroscopy. This showcases its role in complex organic synthesis (Baichurin et al., 2019).

  • Crystal Structure Analysis : The compound's stereochemical peculiarities have been studied via X-ray structural analysis, indicating its utility in understanding molecular structures and reactions (Borisova et al., 2016).

  • Ethynylation Reactions : It is used in ethynylation reactions with acylbromoacetylenes, demonstrating its reactivity in organic chemistry and synthesis (Sobenina et al., 2014).

Application in Material Science

  • Electrochromic Properties : The compound contributes to the synthesis of new di(thiophen-2-yl)furan-3-carbonitrile derivatives. These derivatives are vital for studying the electrochromic properties of polymers, indicating its significance in material science (Abaci et al., 2016).

  • Copolymer Synthesis for ECD Applications : It's used in synthesizing copolymers with distinct electrochromic properties. These are candidates for electronic chromatic display (ECD) applications due to their stability and optical contrast (Abaci et al., 2016).

Biochemical and Pharmaceutical Research

  • Fluorescent Aromatic Polyamides Synthesis : This compound is involved in the synthesis of new fluorescent crosslinked aromatic polyamides, highlighting its relevance in the development of heat-sensitive devices and fluorescent materials (Sánchez et al., 2015).

  • Natural Product Chemistry : Furan derivatives, including those related to this compound, have been isolated from endophytic fungi, showing its presence and significance in natural product chemistry (Chen et al., 2017).

properties

IUPAC Name

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPPCCQUCTDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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